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Compound of Interest

Compound Name: 4-Bromo-2-iodophenol

Cat. No.: B1279099 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and synthetic pathways pertaining to 4-Bromo-2-iodophenol (CAS 207115-22-8). Designed

for researchers, scientists, and professionals in drug development and materials science, this

document compiles predicted spectroscopic data, detailed experimental methodologies, and a

logical workflow for its synthesis and analysis. Given the limited availability of public

experimental spectra for 4-Bromo-2-iodophenol, this guide presents high-quality predicted

data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),

primarily based on its structural isomer, 4-Bromo-3-iodophenol, and established spectroscopic

principles.

Predicted Spectroscopic Data
While experimental spectra for 4-Bromo-2-iodophenol are not readily available in public

databases, the following data for the isomeric 4-Bromo-3-iodophenol provides a valuable

reference point.[1] The data has been generated using advanced computational algorithms and

serves as a reliable estimate for experimental values.[1]
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The ¹H NMR spectrum of 4-Bromo-2-iodophenol is expected to show three distinct signals in

the aromatic region for the three non-equivalent protons on the benzene ring, in addition to a

broad singlet for the hydroxyl proton. The chemical shifts are influenced by the electronic

effects of the hydroxyl, bromo, and iodo substituents.

H-3: Expected to be a doublet, shifted downfield due to the deshielding effect of the adjacent

iodine atom.

H-5: Expected to be a doublet of doublets, influenced by coupling to both H-3 and H-6.

H-6: Expected to be a doublet, coupled to H-5.

The following table presents predicted data for the isomer, 4-Bromo-3-iodophenol, for

comparative purposes.

Table 1: Predicted ¹H NMR Data for 4-Bromo-3-iodophenol[1] (Solvent: CDCl₃, Frequency: 500

MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.62 d 1H H-2

7.29 d 1H H-6

6.78 dd 1H H-5

5.30 s 1H -OH

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum of 4-Bromo-2-iodophenol is predicted to display six unique signals,

corresponding to the six carbon atoms of the aromatic ring. The chemical shifts will be

influenced by the electronegativity and the "heavy atom effect" of the halogen substituents. The

carbon attached to the iodine (C-2) is expected to be significantly shielded.[2]

The table below shows the predicted ¹³C NMR data for the isomer, 4-Bromo-3-iodophenol.
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Table 2: Predicted ¹³C NMR Data for 4-Bromo-3-iodophenol[1] (Solvent: CDCl₃, Frequency:

125 MHz)

Chemical Shift (δ) ppm Assignment

155.1 C-1

140.2 C-2

131.5 C-5

116.8 C-6

110.4 C-4

93.7 C-3

Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-2-iodophenol will exhibit characteristic absorption bands

corresponding to its functional groups. Key expected absorptions include a broad O-H stretch

for the hydroxyl group, C-H stretching from the aromatic ring, C=C stretching of the benzene

ring, and C-Br and C-I stretching in the fingerprint region.

Table 3: Predicted IR Spectroscopy Data for 4-Bromo-3-iodophenol[1]

Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Broad O-H stretch

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1450 Medium-Strong Aromatic C=C stretch

1300 - 1200 Strong C-O stretch

~600 Medium C-Br stretch

~500 Medium C-I stretch

Mass Spectrometry (MS)
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The mass spectrum of 4-Bromo-2-iodophenol, typically obtained via Electron Ionization (EI),

will show a characteristic molecular ion peak. Due to the presence of bromine isotopes (⁷⁹Br

and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2)

of nearly equal intensity.[3]

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Bromo-3-iodophenol[4] (Ionization

Mode: Electron Ionization - EI)

m/z (mass-to-charge ratio) Relative Intensity (%) Assignment

298/300 High
[M]⁺ (Molecular ion with Br

isotopes)

171/173 Medium [M - I]⁺

219 Medium [M - Br]⁺

143 Low [M - I - CO]⁺

Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of 4-
Bromo-2-iodophenol.

Synthesis of 4-Bromo-2-iodophenol
A reliable method for the synthesis of 4-Bromo-2-iodophenol involves the diazotization of 2-

amino-4-bromophenol, followed by a Sandmeyer-type iodination reaction.[5]

Reduction of 2-nitro-4-bromophenol: The starting material, 2-nitro-4-bromophenol, is reduced

to 2-amino-4-bromophenol. This is typically achieved using iron powder and hydrochloric

acid at a controlled temperature of around 70°C.[5]

Diazotization: The resulting 2-amino-4-bromophenol is then diazotized. A common method

involves using a system of potassium iodide (KI), sodium nitrite (NaNO₂), and p-

toluenesulfonic acid (p-TsOH) in acetonitrile at room temperature.[5]
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Iodination: The diazonium salt is subsequently treated with an iodide source, such as

potassium iodide, to yield 4-Bromo-2-iodophenol.[5]

Purification: The crude product can be purified by column chromatography or recrystallization

to obtain the final product with high purity.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Sample Preparation: Dissolve 5-10 mg of 4-Bromo-2-iodophenol in approximately 0.6 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 or 500 MHz).

Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal

standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy[1]

Sample Preparation: For solid samples, a small amount can be analyzed as a KBr

(potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For

the KBr pellet method, grind a small amount of the sample with dry KBr and press it into a

thin, transparent disk.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)[1]

Sample Introduction: Introduce a small amount of the sample into the ion source of a mass

spectrometer. This can be done directly or coupled with a chromatographic separation

technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Utilize Electron Ionization (EI) to generate charged molecular fragments.
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Data Acquisition: Obtain the mass spectrum, which plots the mass-to-charge ratio (m/z) of

the ions against their relative abundance.

Synthesis and Analysis Workflow
The following diagram illustrates a logical workflow for the synthesis, purification, and

subsequent spectroscopic analysis of 4-Bromo-2-iodophenol.
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Workflow for the synthesis and spectroscopic analysis of 4-Bromo-2-iodophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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